

discovery and synthesis of the WYC-209 compound

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An In-depth Technical Guide to the Discovery and Synthesis of WYC-209

Introduction

WYC-209 is a novel, third-generation synthetic retinoid that has demonstrated significant potential in cancer therapy.[1][2][3] It was developed through extensive structure-activity relationship (SAR) studies on existing retinoids and was identified from a retinoid library screen. [1][4] Structurally analogous to tazarotene, WYC-209 was designed to bind to retinoic acid receptors (RARs) while possessing a substitute for the lipophilic aryl carboxylic acid group, a modification aimed at improving its therapeutic profile.[2][4] This compound has shown high efficacy in inhibiting the proliferation of tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs), which are known to be resistant to conventional chemotherapy.[3][5] Notably, WYC-209 exhibits minimal toxicity in non-cancerous cells, positioning it as a promising candidate for targeted cancer treatment.[5][6]

Chemical and Physical Properties

Compound Name: WYC-209

Molecular Weight: 368.1 Da[2][6]

Nature: A 1:1 mixture of two active enantiomers, WYC-209A and WYC-209B.[2]

Class: Synthetic Retinoid (Third-generation)[1][2]



Synthesis

The synthesis of **WYC-209** is achieved through a multi-step process. The key steps involve a Sonogashira coupling reaction followed by an oxidation step.[2]

Experimental Protocol: Synthesis of WYC-209

- Sonogashira Coupling: The synthesis begins with a Sonogashira coupling of 6-ethynyl-4,4-dimethylthiochroman and ethyl 2-chloropyrimidine-5-carboxylate. This reaction is catalyzed by a palladium-copper system, specifically Pd(PPh3)2Cl2–Cul.[2]
- Oxidation: The resulting coupling intermediate is then oxidized to the sulfoxide product. This
 oxidation is carried out using m-chloroperbenzoic acid (m-CPBA).[2]
- Final Product: The final product, **WYC-209**, is a 1:1 mixture of its two active enantiomers.[2]

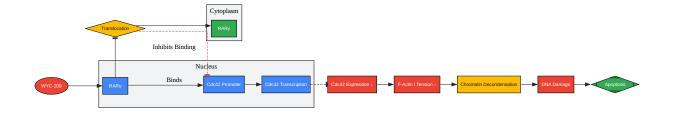
Mechanism of Action

WYC-209 functions as a retinoic acid receptor (RAR) agonist, with a particular affinity for RARα and RARγ.[3][7][8] Its anti-cancer activity is multifaceted, primarily targeting the apoptosis pathways in cancer stem cells.

- RARy-Mediated Apoptosis: **WYC-209** induces the translocation of RARy from the nucleus to the cytoplasm. This event reduces the binding of RARy to the promoter of Cdc42, leading to the downregulation of Cdc42 expression.[2][6][8] The decrease in Cdc42 results in a reduction of filamentous-actin (F-actin) and cellular tension. This leads to chromatin decondensation and subsequent DNA damage, ultimately triggering apoptosis.[2][6]
- Caspase-3 Pathway Activation: The compound induces apoptosis in TRCs predominantly through the activation of the caspase-3 pathway.[5][7][9]
- RARα-Mediated WNT4 Downregulation: In gastric cancer, **WYC-209** enhances the binding of RARα to the promoter of WNT4.[3] This action downregulates the expression of WNT4, a key component of the Wnt signaling pathway, thereby inhibiting malignant progression.[3][10]
- Sox2 Gene Regulation: There is also evidence to suggest that WYC-209 may regulate the Sox2 gene, which is crucial for cellular self-renewal in TRCs.[4]



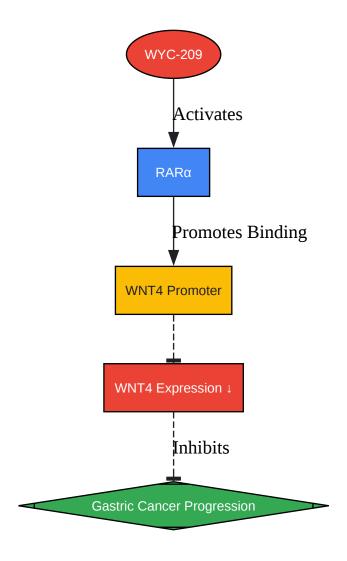
Signaling Pathway Diagrams



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Caption: WYC-209 induced RARy-mediated apoptosis pathway.





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Caption: **WYC-209** action on WNT4 via RARα in gastric cancer.

Biological Activity and Efficacy

WYC-209 has demonstrated potent and selective activity against a variety of cancer cell lines, particularly drug-resistant TRCs.

In Vitro Efficacy



| Cell Line/Model | Assay Type | Endpoint | Result | Reference(s) |
|--------------------------------------|------------|----------------------------|--|--------------|
| Malignant Murine Melanoma TRCs | MTT Assay | IC50 | 0.19 μΜ | [5][7] |
| B16-F1 TRCs | MTT Assay | IC50 | >20-fold lower than cisplatin & tazarotene | [2] |
| Human Ovarian Carcinoma A2780 | Growth | Dose-dependent inhibition | [5] | |
| Human Lung Adenocarcinoma A549 | Growth | Dose-dependent inhibition | [5] | _ |
| Human Breast Cancer MCF-7 | Growth | Dose-dependent inhibition | [5] | _ |
| Human Melanoma MDA- MB-435s | Growth | Dose-dependent inhibition | [5] | _ |
| Human Malignant Melanoma A375 | Growth | Dose-dependent inhibition | [5] | _ |
| Murine 3T3 Fibroblasts | Toxicity | Little to no toxic effects | [5] | _ |

In Vivo Efficacy



| Animal Model | Treatment Regimen | Endpoint | Result | Reference(s) |
|---|--|-------------------------|---|--------------|
| C57BL/6 Mice with Lung Metastases | 0.022 mg/kg (i.v., every two days for 25 days) | Metastasis Formation | 4 out of 8 mice formed metastases | [7] |
| C57BL/6 Mice with Lung Metastases | 0.22 mg/kg (i.v., every two days for 25 days) | Metastasis Formation | 1 out of 8 mice formed metastases (87.5% elimination) | [4][7] |
| Xenograft Model (Gastric Cancer) | Not specified | Tumor Growth | Attenuated tumor growth | [3] |
| Immune- competent Mice (Melanoma TRCs) | Combinatorial treatment with chaetocin | Lung Metastasis | Enhanced inhibition of metastasis | [6] |

Experimental Methodologies

A range of standard and advanced molecular and cellular biology techniques have been employed to characterize the activity of **WYC-209**.

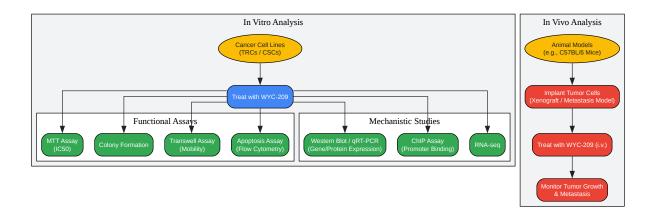
Key Experimental Protocols

- Cell Viability (MTT Assay): To determine the half-maximal inhibitory concentration (IC50),
 TRCs were treated with varying concentrations of WYC-209, cisplatin, tazarotene, or ATRA
 for 48 hours. Cell viability was then quantified using a 3-(4, 5-Dimethylthiazol-2-yl)-2, 5diphenyltetrazolium bromide (MTT) assay.[2]
- Apoptosis Assay (Flow Cytometry): B16 TRCs were treated with 10 μM or 100 μM of various compounds, including 10 μM WYC-209, for 24 hours. Cells were then stained using a FITC– Annexin-V and Propidium Iodide (PI) apoptosis detection kit and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]



- Cell Proliferation and Motility: MTT, colony formation, and transwell assays were utilized to assess the effects of WYC-209 on the proliferation, colony growth, and mobility of gastric cancer cells.[3][10]
- Gene and Protein Expression: Western blotting and quantitative real-time PCR (qRT-PCR)
 were used to measure the expression levels of key proteins (e.g., Cdc42, RARy) and mRNA.
 [3][10]
- Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to analyze the binding
 of RARy to the Cdc42 promoter and RARα to the WNT4 promoter in cells treated with WYC209.[2][3]
- Animal Studies: Four-week-old female C57BL/6 mice were used for in vivo studies. For
 metastasis models, mice were injected with melanoma TRCs and subsequently treated with
 intravenous injections of WYC-209. Tumor growth and metastasis formation were monitored
 over the course of the experiment.[2][7]

Experimental Workflow Diagram





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Caption: General workflow for the evaluation of WYC-209.

Conclusion

WYC-209 is a highly promising synthetic retinoid that selectively targets and eliminates cancer stem cells, a key driver of tumor progression, metastasis, and drug resistance. Its well-defined mechanism of action, involving the induction of apoptosis through RAR-mediated pathways, and its potent efficacy in both in vitro and in vivo models with minimal toxicity, underscore its significant therapeutic potential. Further research and clinical development are warranted to translate these preclinical findings into effective cancer therapies.

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